Beloxamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Beloxamide can be synthesized through a multi-step process involving the reaction of phenylmethanol with 3-phenylpropylamine to form an intermediate, which is then acetylated using acetic anhydride to yield the final product. The reaction conditions typically involve the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the acetylation process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Beloxamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Halogenated or thiolated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
Beloxamide exerts its effects by interacting with specific molecular targets and pathways. It has been shown to inhibit certain enzymes involved in lipid metabolism, leading to a reduction in lipid levels in the blood. The exact molecular targets and pathways are still under investigation, but it is believed that this compound may modulate the activity of key enzymes such as lipoprotein lipase and acetyl-CoA carboxylase .
Comparison with Similar Compounds
Beloxamide can be compared with other similar compounds such as:
Benzamide: Similar structure but lacks the phenylpropyl group.
Acetanilide: Similar structure but lacks the methoxy group.
Phenylacetamide: Similar structure but lacks the phenylpropyl and methoxy groups.
Uniqueness: this compound’s unique combination of the phenylmethoxy and phenylpropyl groups distinguishes it from other similar compounds, providing it with distinct chemical and biological properties .
Properties
IUPAC Name |
N-phenylmethoxy-N-(3-phenylpropyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-16(20)19(21-15-18-11-6-3-7-12-18)14-8-13-17-9-4-2-5-10-17/h2-7,9-12H,8,13-15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUTAQRYCLMZJIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20165069 | |
Record name | Beloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15256-58-3 | |
Record name | Beloxamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015256583 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Beloxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20165069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BELOXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YR4X39CA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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